5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-METHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-METHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo chlorination, sulfonation, and thiadiazole formation under controlled conditions. Common reagents used in these reactions include chlorinating agents like thionyl chloride, sulfonating agents like methanesulfonyl chloride, and thiadiazole precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-METHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
5-CHLORO-2-METHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-METHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to modulate key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-2-(METHANESULFONYL)-N-[4-(4-METHYLPIPERIDINE-1-SULFONYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-2-METHYLSULFANYL-N-(5-PROPYLSULFANYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
5-CHLORO-2-METHANESULFONYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the propylsulfanyl group attached to the thiadiazole ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H12ClN5O3S3 |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C11H12ClN5O3S3/c1-3-4-21-11-17-16-9(22-11)15-8(18)7-6(12)5-13-10(14-7)23(2,19)20/h5H,3-4H2,1-2H3,(H,15,16,18) |
InChI Key |
VTBQJVSLXPDIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
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